Bi 2536

Catalog No.
S521131
CAS No.
755038-02-9
M.F
C28H39N7O3
M. Wt
521.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bi 2536

CAS Number

755038-02-9

Product Name

Bi 2536

IUPAC Name

4-[[(7R)-8-cyclopentyl-7-ethyl-5-methyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Molecular Formula

C28H39N7O3

Molecular Weight

521.7 g/mol

InChI

InChI=1S/C28H39N7O3/c1-5-22-27(37)34(3)23-17-29-28(32-25(23)35(22)20-8-6-7-9-20)31-21-11-10-18(16-24(21)38-4)26(36)30-19-12-14-33(2)15-13-19/h10-11,16-17,19-20,22H,5-9,12-15H2,1-4H3,(H,30,36)(H,29,31,32)/t22-/m1/s1

InChI Key

XQVVPGYIWAGRNI-JOCHJYFZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BI 2536, BI-2536, BI2536

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C3CCCC3)NC4=C(C=C(C=C4)C(=O)NC5CCN(CC5)C)OC)C

The exact mass of the compound 4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide is 521.31144 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BI 2536 is a highly potent, ATP-competitive small-molecule inhibitor of Polo-like kinase 1 (Plk1), originally developed as a first-in-class clinical candidate. For procurement and material selection, its value lies in its exceptional biochemical potency (IC50 = 0.83 nM), well-characterized mechanism of action inducing G2/M phase cell cycle arrest, and high solubility in standard laboratory solvents (DMSO >20 mg/mL). As the foundational dihydropteridinone derivative in its class, BI 2536 serves as the definitive reference standard for in vitro kinase assays, phenotypic screening, and baseline xenograft modeling, offering predictable processability and assay reproducibility that uncharacterized analogs cannot guarantee [1].

Substituting BI 2536 with next-generation Plk1 inhibitors (such as Volasertib/BI 6727) or structurally distinct alternatives (like GSK461364) fundamentally alters the pharmacokinetic and off-target baseline of an assay. While Volasertib shares the dihydropteridinone core, it was specifically engineered for a higher volume of distribution and longer in vivo half-life, making it unsuitable as a drop-in replacement for acute, short-exposure models[1]. Furthermore, BI 2536 possesses a unique secondary affinity for Bromodomain 4 (BRD4), an off-target feature absent in highly selective inhibitors like GSK461364. Using a generic or alternative Plk1 inhibitor will erase this dual-inhibition signature, invalidating historical reproducibility in c-Myc-dependent models and compromising comparative screening data.

Sub-Nanomolar Plk1 Potency with Tight Pan-Plk Window

BI 2536 delivers an ultra-high potency against Plk1 (IC50 = 0.83 nM) while maintaining a narrow, predictable selectivity window against closely related isoforms Plk2 (IC50 = 3.5 nM) and Plk3 (IC50 = 9.0 nM) [1]. In contrast, next-generation comparators like GSK461364 exhibit >1000-fold selectivity for Plk1 over Plk2/3. For assays requiring complete pan-Plk blockade at slightly elevated concentrations, BI 2536 provides a distinct pharmacological profile that strictly selective agents cannot replicate.

Evidence DimensionKinase IC50 and Isoform Selectivity
Target Compound DataBI 2536: Plk1 IC50 = 0.83 nM; Plk2 = 3.5 nM; Plk3 = 9.0 nM
Comparator Or BaselineGSK461364: >1000-fold Plk1 selectivity over Plk2/3
Quantified Difference~4 to 10-fold selectivity window for BI 2536 vs. >1000-fold for GSK461364
ConditionsCell-free biochemical kinase assay

Buyers conducting comparative kinome profiling must select BI 2536 when a defined, narrow selectivity window across Plk1/2/3 is required for the experimental model.

Differentiated Clearance for Acute Exposure Models

BI 2536 exhibits a distinct pharmacokinetic profile characterized by rapid clearance (56% QH in mice) and a short mean residence time (1.5 hours after i.v. dose) [1]. Its direct structural successor, Volasertib (BI 6727), was explicitly designed to overcome this by extending the terminal half-life and increasing the volume of distribution [2]. Consequently, BI 2536 is the mandatory selection for in vivo models requiring acute, transient Plk1 inhibition without prolonged systemic accumulation.

Evidence DimensionIn Vivo Clearance and Residence Time
Target Compound DataBI 2536: Mouse i.v. mean residence time = 1.5 h, Vss = 4.6 L/kg
Comparator Or BaselineVolasertib (BI 6727): Extended terminal half-life and high volume of distribution
Quantified DifferenceBI 2536 provides rapid systemic clearance vs. Volasertib's sustained exposure
ConditionsMouse in vivo DMPK profiling

Selecting BI 2536 over Volasertib is critical for procurement when the experimental design demands rapid drug washout and acute cell cycle arrest rather than sustained therapeutic exposure.

Unique Dual Plk1/BRD4 Inhibition Signature

Unlike highly selective Plk1 inhibitors, BI 2536 exhibits a well-documented secondary affinity for Bromodomain 4 (BRD4), binding with a Kd of 37 nM and an IC50 of approximately 100 nM . This dual inhibition potently suppresses BRD4-dependent c-Myc expression in specific cancer models . Substituting BI 2536 with purely Plk1-selective analogs like Onvansertib or GSK461364 will fail to replicate this synergistic polypharmacology.

Evidence DimensionSecondary Target Affinity (BRD4)
Target Compound DataBI 2536: BRD4 Kd = 37 nM
Comparator Or BaselineStandard Plk1 inhibitors: No significant BRD4 binding
Quantified DifferenceBI 2536 provides nanomolar BRD4 engagement alongside Plk1 inhibition
ConditionsCell-free binding assay and c-Myc expression models

Researchers investigating c-Myc-driven malignancies must procure BI 2536 to leverage its specific dual Plk1/BRD4 inhibitory profile, which is absent in generic Plk1 substitutes.

High Solubility for Reproducible Assay Formulation

BI 2536 demonstrates excellent processability for laboratory workflows, achieving solubility up to 20 mg/mL (>10 mM) in DMSO and 25 mg/mL in ethanol . This high solubility threshold prevents precipitation artifacts during serial dilutions in high-throughput screening (HTS) environments, providing a distinct handling advantage over more lipophilic or poorly soluble kinase inhibitors that require complex surfactant formulations .

Evidence DimensionSolvent Compatibility
Target Compound DataBI 2536: Soluble up to 20 mg/mL in DMSO
Comparator Or BaselinePoorly soluble lipophilic kinase inhibitors: <1-5 mg/mL
Quantified Difference>10 mM stable stock concentration achievable without heating or ultrasonic disruption
ConditionsStandard laboratory preparation at standard temperature and pressure

High solvent compatibility ensures reliable, reproducible stock solutions for automated liquid handling and high-throughput cell viability assays.

First-in-Class Benchmarking in Kinase Profiling

Due to its foundational status and well-documented selectivity window, BI 2536 is the optimal baseline reference standard for high-throughput kinome screening. Procurement of this specific compound allows laboratories to accurately benchmark the potency and off-target profiles of novel Plk1 inhibitors against a universally recognized dihydropteridinone standard[1].

Acute Mitotic Arrest and Washout Studies

The rapid in vivo clearance and short mean residence time of BI 2536 make it uniquely suited for acute cell cycle arrest models [2]. Unlike Volasertib, which maintains sustained systemic exposure, BI 2536 can be utilized to induce transient G2/M phase arrest followed by rapid washout, minimizing long-term off-target toxicity in sensitive in vivo models.

Dual-Target Interrogation in c-Myc Driven Models

In multiple myeloma and other c-Myc-dependent cell lines, BI 2536 is the preferred procurement choice over highly selective Plk1 inhibitors. Its secondary nanomolar affinity for BRD4 allows researchers to simultaneously inhibit Plk1-mediated mitosis and BRD4-dependent c-Myc expression, leveraging a unique polypharmacology that generic Plk1 substitutes cannot provide .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

521.31143813 Da

Monoisotopic Mass

521.31143813 Da

Heavy Atom Count

38

Appearance

Off-white to yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4LJG22T9C6

Other CAS

755038-02-9

Wikipedia

Bi-2536

Dates

Last modified: 08-15-2023
1: Müller-Tidow C, Bug G, Lübbert M, Krämer A, Krauter J, Valent P, Nachbaur D, Berdel WE, Ottmann OG, Fritsch H, Munzert G, Garin-Chesa P, Fleischer F, Taube T, Döhner H. A randomized, open-label, phase I/II trial to investigate the maximum tolerated dose of the Polo-like kinase inhibitor BI 2536 in elderly patients with refractory/relapsed acute myeloid leukaemia. Br J Haematol. 2013 Oct;163(2):214-22. doi: 10.1111/bjh.12518. Epub 2013 Aug 16. PubMed PMID: 24033250.
2: Wu CP, Hsiao SH, Sim HM, Luo SY, Tuo WC, Cheng HW, Li YQ, Huang YH, Ambudkar SV. Human ABCB1 (P-glycoprotein) and ABCG2 mediate resistance to BI 2536, a potent and selective inhibitor of Polo-like kinase 1. Biochem Pharmacol. 2013 Oct 1;86(7):904-13. doi: 10.1016/j.bcp.2013.08.004. Epub 2013 Aug 17. PubMed PMID: 23962445; PubMed Central PMCID: PMC3791609.
3: Vose JM, Friedberg JW, Waller EK, Cheson BD, Juvvigunta V, Fritsch H, Petit C, Munzert G, Younes A. The Plk1 inhibitor BI 2536 in patients with refractory or relapsed non-Hodgkin lymphoma: a phase I, open-label, single dose-escalation study. Leuk Lymphoma. 2013 Apr;54(4):708-13. doi: 10.3109/10428194.2012.729833. Epub 2012 Oct 4. PubMed PMID: 22978685.
4: Haupenthal J, Bihrer V, Korkusuz H, Kollmar O, Schmithals C, Kriener S, Engels K, Pleli T, Benz A, Canamero M, Longerich T, Kronenberger B, Richter S, Waidmann O, Vogl TJ, Zeuzem S, Piiper A. Reduced efficacy of the Plk1 inhibitor BI 2536 on the progression of hepatocellular carcinoma due to low intratumoral drug levels. Neoplasia. 2012 May;14(5):410-9. PubMed PMID: 22745587; PubMed Central PMCID: PMC3384428.
5: Mross K, Dittrich C, Aulitzky WE, Strumberg D, Schutte J, Schmid RM, Hollerbach S, Merger M, Munzert G, Fleischer F, Scheulen ME. A randomised phase II trial of the Polo-like kinase inhibitor BI 2536 in chemo-naïve patients with unresectable exocrine adenocarcinoma of the pancreas - a study within the Central European Society Anticancer Drug Research (CESAR) collaborative network. Br J Cancer. 2012 Jul 10;107(2):280-6. doi: 10.1038/bjc.2012.257. Epub 2012 Jun 14. PubMed PMID: 22699824; PubMed Central PMCID: PMC3394983.
6: Ellis PM, Chu QS, Leighl N, Laurie SA, Fritsch H, Gaschler-Markefski B, Gyorffy S, Munzert G. A phase I open-label dose-escalation study of intravenous BI 2536 together with pemetrexed in previously treated patients with non-small-cell lung cancer. Clin Lung Cancer. 2013 Jan;14(1):19-27. doi: 10.1016/j.cllc.2012.04.003. Epub 2012 Jun 1. PubMed PMID: 22658814.
7: de Oliveira JC, Brassesco MS, Pezuk JA, Morales AG, Valera ET, Montaldi AP, Sakamoto-Hojo ET, Scrideli CA, Tone LG. In vitro PLK1 inhibition by BI 2536 decreases proliferation and induces cell-cycle arrest in melanoma cells. J Drugs Dermatol. 2012 May;11(5):587-92. PubMed PMID: 22527426.
8: Frost A, Mross K, Steinbild S, Hedbom S, Unger C, Kaiser R, Trommeshauser D, Munzert G. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours. Curr Oncol. 2012 Feb;19(1):e28-35. doi: 10.3747/co.19.866. PubMed PMID: 22328845; PubMed Central PMCID: PMC3267594.
9: Pezuk JA, Brassesco MS, Oliveira JC, Morales AG, Montaldi AP, Sakamoto-Hojo ET, Scrideli CA, Tone LG. Antiproliferative in vitro effects of BI 2536-mediated PLK1 inhibition on cervical adenocarcinoma cells. Clin Exp Med. 2013 Feb;13(1):75-80. doi: 10.1007/s10238-011-0166-1. Epub 2011 Nov 12. PubMed PMID: 22080235.
10: Morales AG, Brassesco MS, Pezuk JA, Oliveira JC, Montaldi AP, Sakamoto-Hojo ET, Scrideli CA, Tone LG. BI 2536-mediated PLK1 inhibition suppresses HOS and MG-63 osteosarcoma cell line growth and clonogenicity. Anticancer Drugs. 2011 Nov;22(10):995-1001. doi: 10.1097/CAD.0b013e32834a16d4. PubMed PMID: 21822121.

Explore Compound Types